![molecular formula C17H11Cl2NO B1420582 6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-12-6](/img/structure/B1420582.png)
6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride
Overview
Description
Scientific Research Applications
Proteomics Research
6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride: is utilized in proteomics research, where it serves as a reagent for the study of protein expression and function. Its molecular weight of 316.19 g/mol and specific chemical properties make it suitable for proteomic analysis techniques .
Medicinal Chemistry
In medicinal chemistry, this compound is a valuable scaffold for the synthesis of biologically active molecules. It has been used to create derivatives that are tested for various pharmacological activities, including anti-inflammatory properties . The versatility of the quinoline core allows for the introduction of various substituents, enhancing the compound’s medicinal potential.
Material Science
The compound shows promise in material science, particularly in the development of new materials with specific optical or electronic properties. Its molecular structure can be incorporated into polymers or coatings to modify their characteristics.
Organic Synthesis
This quinoline derivative is a key intermediate in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitution and radical bromination, which are fundamental in constructing complex organic molecules .
Drug Discovery
The quinoline moiety is a common feature in many drugs, and 6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride can be used as a starting material for the synthesis of new drug candidates. Its structure is amenable to modifications that can lead to the discovery of novel therapeutic agents .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic methods to identify or quantify similar compounds. Its distinct chemical signature allows for precise measurements in complex mixtures .
properties
IUPAC Name |
6-chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c1-10-3-2-4-11(7-10)16-9-14(17(19)21)13-8-12(18)5-6-15(13)20-16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCULIGTVBHLLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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